![molecular formula C17H16FNO B5754033 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as FAPI, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. FAPI belongs to the class of tetrahydroisoquinoline derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the invasion and metastasis of cancer cells. It has also been found to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that is necessary for the growth and spread of cancer cells. Additionally, 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has been found to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one limitation is that the mechanism of action of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, which may help to optimize its therapeutic potential. Additionally, studies could be conducted to investigate the potential use of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline in combination with other anti-cancer or anti-inflammatory agents.
Méthodes De Synthèse
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-7-5-13(6-8-16)11-17(20)19-10-9-14-3-1-2-4-15(14)12-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPYTFQFLKGJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)
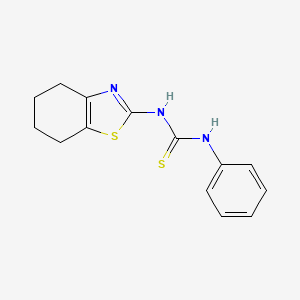
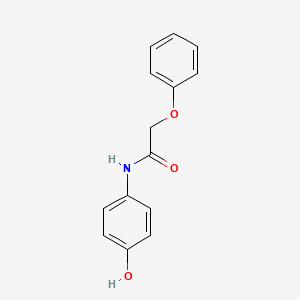
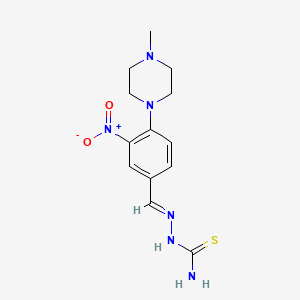
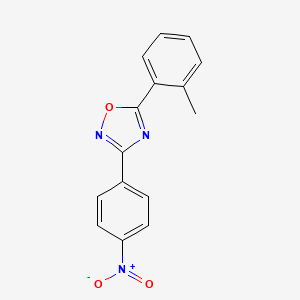
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)
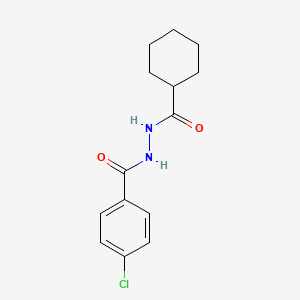
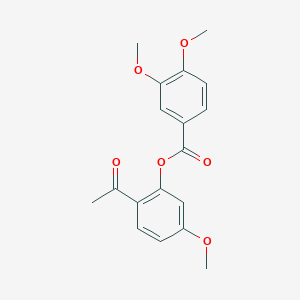
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)
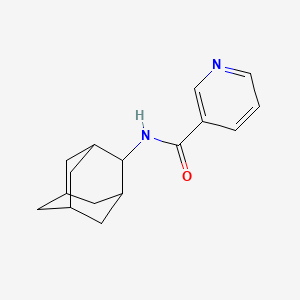
![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)